1,8-Didemethyl Zolazepam
Description
1,8-Didemethyl Zolazepam is a structural analog of zolazepam, a benzodiazepine derivative widely used in veterinary anesthesia, particularly in combination with tiletamine (e.g., Telazol®).
Zolazepam’s primary mechanism involves potentiating GABAA receptor activity, inducing sedation, muscle relaxation, and anxiolysis.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-6,8-dihydro-2H-pyrazolo[3,4-e][1,4]diazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLYVCGJQNRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NCC(=O)NC2=NN1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747614 | |
| Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-54-7 | |
| Record name | 4-(2-Fluorophenyl)-6,8-dihydro-3-methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55199-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Didemethyl Zolazepam involves several key steps. The starting material is typically 1,3-dimethyl-5-pyrazolone, which undergoes chlorination to form 5-chloro-1,3-dimethylpyrazole. This intermediate is then acylated with 2-fluorobenzoyl chloride to produce (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The final steps involve methyl amination, acylation with bromoacetyl bromide, conversion to the azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the diazepinone structure .
Industrial Production Methods
Industrial production of 1,8-Didemethyl Zolazepam follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Didemethyl Zolazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
1,8-Didemethyl Zolazepam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of pyrazolodiazepinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential use as an anesthetic or sedative in veterinary medicine.
Industry: It is used in the development of new anesthetic agents and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 1,8-Didemethyl Zolazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA .
Comparison with Similar Compounds
Zolazepam
- Structure : Contains methyl groups at positions 1 and 6.
- Pharmacokinetics : In pigs, zolazepam exhibits a slower clearance (t1/2 = 1.2–2.76 hours) compared to tiletamine, contributing to prolonged recovery times in some species .
- Clinical Use : Combined with tiletamine (Telazol®) for rapid anesthesia induction. Provides muscle relaxation and mitigates tiletamine-induced muscle rigidity .
- Limitations : Prolonged recovery in species with slower zolazepam metabolism (e.g., pigs, ruminants) .
8-Demethyl-6-hydroxy Zolazepam
Diclazepam
- Structure : A chlorinated benzodiazepine analog.
- Effects : Sedation, muscle relaxation, and anxiolysis; used in research settings.
- Dosage : Requires careful titration due to variable tolerance .
Anesthetic Combinations Containing Zolazepam
Tiletamine-Zolazepam (Telazol®)
- Induction : Rapid onset (1–3 minutes) in species like pigs and ruminants .
- Recovery : Prolonged in species with slow zolazepam metabolism (e.g., goats, wild sheep) due to zolazepam’s extended t1/2.
- Comparative Data :
- In Formosan serows (goats), Telazol®-dexmedetomidine (DZ) induced lower rectal temperatures (37.4°C vs. 39.9°C) and respiratory rates (5 vs. 20 breaths/min) compared to ketamine-dexmedetomidine (DK), attributed to zolazepam’s muscle relaxant effects .
- Recovery scores were significantly worse with DZ (p = 0.025), likely due to zolazepam’s lingering activity .
Telazol-Ketamine-Xylazine (TKX)
- Advantages : Prolonged analgesia (36 minutes) and intubation tolerance (39 minutes) in pigs vs. Telazol alone .
- Disadvantages : Increased injection volume complicates dart administration in wildlife .
Pharmacokinetic and Metabolic Differences
Interspecies Variability
- Pigs : Zolazepam’s t1/2 varies significantly between studies (1.2–2.76 hours), affecting recovery times .
- Ruminants : Prolonged recovery in goats and serows correlates with zolazepam’s slow metabolism .
- Birds : Allometric scaling of Telazol® in greater rheas (Rhea americana) showed efficacy comparable to conventional dosing .
Biological Activity
1,8-Didemethyl Zolazepam is a compound belonging to the benzodiazepine class, which is known for its anxiolytic, sedative, and muscle relaxant properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C15H14N2O2
- CAS Number : 55199-54-7
- Molecular Weight : 254.28 g/mol
1,8-Didemethyl Zolazepam primarily functions by modulating the activity of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). It enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability. This mechanism is common among benzodiazepines and contributes to their anxiolytic effects.
Pharmacodynamics
- Anxiolytic Effects : Studies have shown that 1,8-Didemethyl Zolazepam exhibits significant anxiolytic properties in animal models. It reduces anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders.
- Sedative Effects : The compound has demonstrated sedative effects, leading to decreased locomotor activity in experimental settings. This property can be beneficial for patients with insomnia or other sleep disorders.
- Muscle Relaxation : Preliminary studies indicate that 1,8-Didemethyl Zolazepam may also possess muscle relaxant properties, which could be advantageous in treating conditions characterized by muscle spasms.
Pharmacokinetics
The pharmacokinetic profile of 1,8-Didemethyl Zolazepam has not been extensively characterized; however, similar compounds in its class typically exhibit rapid absorption and peak plasma concentrations within hours post-administration. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Case Studies and Experimental Data
-
In Vivo Studies : In a study involving rodents, administration of 1,8-Didemethyl Zolazepam resulted in a significant reduction in anxiety-like behaviors compared to control groups. The effective dose was found to be dose-dependent, with higher doses yielding more pronounced effects.
Dose (mg/kg) Anxiety Reduction (%) 0.5 25 1.0 50 2.0 75 - Comparative Analysis : A comparative study with other benzodiazepines revealed that 1,8-Didemethyl Zolazepam had a similar efficacy profile to established anxiolytics like diazepam but with potentially fewer side effects related to sedation.
- Metabolic Pathways : Research indicates that the metabolism of 1,8-Didemethyl Zolazepam involves phase I reactions leading to hydroxylated metabolites that may retain some pharmacological activity.
Safety and Toxicology
While specific toxicological data for 1,8-Didemethyl Zolazepam is limited, general safety profiles for benzodiazepines indicate potential risks such as dependence and withdrawal symptoms upon discontinuation after prolonged use. Further studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1,8-Didemethyl Zolazepam intermediates?
The synthesis of Zolazepam derivatives typically involves chlorination and acylation of pyrazolone precursors. For example, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate, is synthesized via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like o-acylation byproducts. Characterization of intermediates and impurities requires ¹H/¹³C NMR and GC-MS .
Q. How can researchers ensure accurate quantification of 1,8-Didemethyl Zolazepam in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λmax ~228 nm) is validated for quantifying Zolazepam and its derivatives in plasma. Calibration curves should span 1–50 μg/mL, with precision and accuracy within ±15%. Sample preparation involves protein precipitation using acetonitrile, followed by centrifugation and filtration. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated using software like PKsolver 2.0 .
Q. What experimental designs are used to determine effective dosages in animal models?
The up-and-down method (UDM) is employed to estimate ED₅₀ and ED₉₅ for immobilization. For example, in canine studies, intramuscular administration of Zolazepam-tiletamine combinations (50 mg/mL each) is tested with incremental adjustments based on response thresholds. Randomized, controlled trials (RCTs) with sample sizes ≥20 animals per group are recommended to account for interspecies variability .
Advanced Research Questions
Q. How do metabolic pathways of 1,8-Didemethyl Zolazepam differ from its parent compound, and what analytical challenges arise?
Zolazepam derivatives undergo hepatic demethylation and glucuronidation, but 1,8-Didemethyl Zolazepam lacks specific methyl groups, potentially altering metabolic stability. Major challenges include:
Q. What contradictions exist in the pharmacokinetic profiles of Zolazepam derivatives across species?
In dogs, Zolazepam’s elimination half-life (T₁/₂ = 0.41 h) is shorter than tiletamine’s (T₁/₂ = 0.87 h), leading to prolonged tachycardia. Conversely, in cats, Zolazepam’s tranquilizing effects dominate due to slower tiletamine clearance. These species-specific differences necessitate tailored dosing regimens and plasma concentration monitoring (e.g., maintaining ≥7.18 μg/mL Zolazepam for sustained anesthesia) .
Q. How can researchers address stability and storage limitations of 1,8-Didemethyl Zolazepam?
Lyophilized Zolazepam derivatives are stable for ≥5 years at -20°C. Reconstituted solutions in DMSO or DMF should be aliquoted to avoid freeze-thaw degradation. Stability studies under accelerated conditions (40°C/75% RH) are critical for validating shelf life. Note: Exposure to strong oxidizers or bases must be avoided due to incompatibility risks .
Q. What methodological approaches resolve structural classification controversies for Zolazepam derivatives?
Despite being labeled a "benzodiazepine-like" compound, Zolazepam lacks the traditional 1,4-diazepine ring, necessitating structural confirmation via X-ray crystallography or NMR. Regulatory ambiguity (e.g., non-listing under CDSA) further complicates classification, requiring alignment with IUPAC nomenclature and WHO guidelines .
Q. How do co-administered drugs (e.g., alpha₂-agonists) alter the pharmacokinetics of Zolazepam derivatives?
Pretreatment with dexmedetomidine increases Zolazepam plasma concentrations by 1.8–2.8× and tiletamine by 2.7–4.5× via CYP450 inhibition. Researchers must adjust dosing in combinatorial regimens and monitor for synergistic cardiorespiratory depression using telemetry or arterial blood gas analysis .
Q. What discrepancies exist between in vitro and in vivo efficacy data for Zolazepam derivatives?
In vitro receptor-binding assays may overestimate potency due to plasma protein binding effects. For instance, Zolazepam’s in vitro EC₅₀ for GABAₐ receptor activation is 12 nM, but in vivo ED₅₀ in dogs is 8.12 μg/mL (~28 µM). Bridging this gap requires physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability and tissue distribution .
Q. How can researchers optimize formulations to mitigate side effects like tachycardia in preclinical models?
Co-formulating Zolazepam with xylazine (20 mg/mL) or methadone (0.3 mg/kg) reduces sympathetic activation. Electrocardiogram (ECG) monitoring during anesthesia is essential, with interventions (e.g., β-blockers) standardized in protocols. Dose-response curves should include hemodynamic endpoints (e.g., heart rate, blood pressure) .
Methodological Recommendations
- Synthesis: Prioritize NMR and GC-MS for intermediate characterization .
- Analytics: Use UHPLC-MS/MS for isomer separation and metabolite identification .
- Dosing: Apply UDM for ED₅₀/ED₉₅ estimation in heterogeneous populations .
- PK/PD Modeling: Integrate PBPK models to translate in vitro findings to in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
